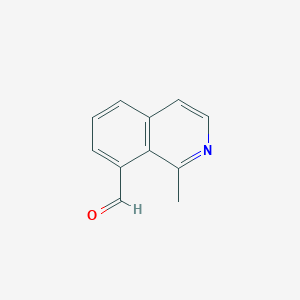
1-Methylisoquinoline-8-carbaldehyde
Übersicht
Beschreibung
1-Methylisoquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1416713-00-2 . It has a molecular weight of 171.2 and a linear formula of C11H9NO . The compound is known for its purity, which is approximately 95% .
Molecular Structure Analysis
The InChI code for 1-Methylisoquinoline-8-carbaldehyde is 1S/C11H9NO/c1-8-11-9 (5-6-12-8)3-2-4-10 (11)7-13/h2-7H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methylisoquinoline-8-carbaldehyde has a molecular weight of 171.2 . Other specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Quinoline derivatives, including those similar to 1-Methylisoquinoline-8-carbaldehyde, have been extensively studied for their synthetic applications. These compounds serve as key intermediates in the synthesis of heterocyclic compounds, showcasing diverse biological activities and chemical functionalities. For instance, the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems are crucial for developing compounds with potential therapeutic applications (Hamama et al., 2018).
Biological Applications
- Some quinoline derivatives have demonstrated significant antibacterial and antioxidant activities. For example, certain quinoline carbaldehydes have been synthesized and showed potent activity against various bacterial strains, indicating their potential as antibacterial agents (Zeleke et al., 2020). These findings suggest that 1-Methylisoquinoline-8-carbaldehyde could also be explored for similar biological applications.
Material Science and Sensing Applications
- Quinoline derivatives have been employed in the development of fluorescent sensors for metal ions. For instance, certain compounds based on quinoline carbaldehyde Schiff-base exhibited high selectivity for Al3+ ions, making them excellent candidates for fluorescent sensing applications (Jiang et al., 2011). This highlights the potential use of 1-Methylisoquinoline-8-carbaldehyde in creating sensitive and selective sensors for environmental and biological monitoring.
Photophysical Properties
- The photophysical properties of quinoline derivatives have been explored for potential applications in optoelectronic devices and molecular switches. Studies on compounds like 7-hydroxy-4-methylquinoline-8-carbaldehyde have demonstrated photoinduced hydrogen atom transfer, a property that can be utilized in designing molecular switches and photonic devices (Lapinski et al., 2009).
Eigenschaften
IUPAC Name |
1-methylisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-11-9(5-6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLGIWCJSDVGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylisoquinoline-8-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




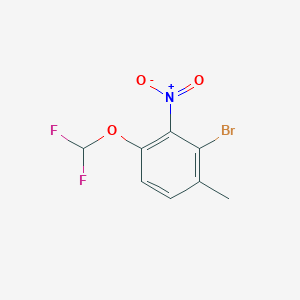

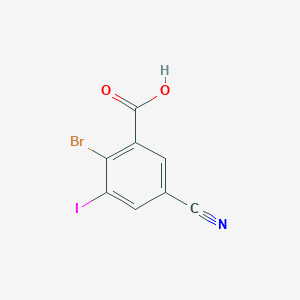


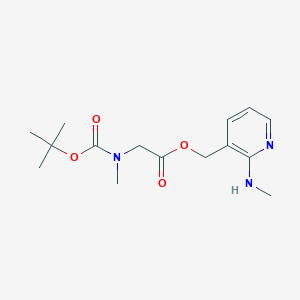
![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)


![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)
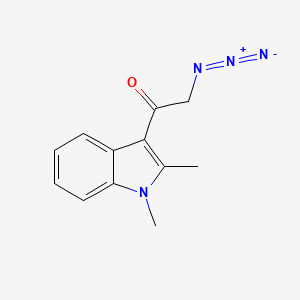

![tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate](/img/structure/B1446269.png)